
2-Chloro-5-fluoro-4,6-dimethoxypyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-5-fluoro-4,6-dimethoxypyrimidine is a heterocyclic organic compound with the molecular formula C6H6ClFN2O2 It is a derivative of pyrimidine, characterized by the presence of chlorine, fluorine, and methoxy groups at specific positions on the pyrimidine ring
Vorbereitungsmethoden
The synthesis of 2-Chloro-5-fluoro-4,6-dimethoxypyrimidine typically involves a multi-step process. One common method includes the following steps:
Salifying Reaction: This step involves the reaction of malononitrile with a composite solvent to form dimethyl propylene diimine dihydrochloride.
Cyanamide Reaction: The product from the salifying reaction undergoes a cyanamide reaction to generate 3-amino-3-methoxy-N-cyano-2-propane imine.
Condensation Reaction: Finally, the condensation reaction is carried out under the action of a catalyst to obtain 2-Chloro-4,6-dimethoxypyrimidine as white crystals.
Analyse Chemischer Reaktionen
2-Chloro-5-fluoro-4,6-dimethoxypyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents may vary.
Condensation Reactions: It can undergo condensation reactions with other compounds to form more complex structures.
Common reagents used in these reactions include sodium dichloroisocyanurate, glacial acetic acid, and various catalysts . The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
2-Chloro-5-fluoro-4,6-dimethoxypyrimidine has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound is used in the study of biological processes and interactions due to its unique chemical properties.
Industry: The compound is used in the production of various chemical products and materials.
Wirkmechanismus
The mechanism of action of 2-Chloro-5-fluoro-4,6-dimethoxypyrimidine involves its interaction with specific molecular targets and pathways. The exact mechanism may vary depending on the application, but it generally involves the compound binding to specific enzymes or receptors, thereby modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular processes .
Vergleich Mit ähnlichen Verbindungen
2-Chloro-5-fluoro-4,6-dimethoxypyrimidine can be compared with other similar compounds, such as:
- 2-Chloro-5-fluoro-4,6-dimethylpyrimidine
- 2-Chloro-5-fluoro-4-methoxy-6-methylpyrimidine
- 2-Chloro-5-fluoro-4-methyl-3-nitropyridine
- 2-Chloro-5-fluoro-4-pyridinamine
These compounds share similar structural features but differ in the specific substituents attached to the pyrimidine ring.
Eigenschaften
Molekularformel |
C6H6ClFN2O2 |
|---|---|
Molekulargewicht |
192.57 g/mol |
IUPAC-Name |
2-chloro-5-fluoro-4,6-dimethoxypyrimidine |
InChI |
InChI=1S/C6H6ClFN2O2/c1-11-4-3(8)5(12-2)10-6(7)9-4/h1-2H3 |
InChI-Schlüssel |
LSPBNYKEPNIXFR-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C(=NC(=N1)Cl)OC)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




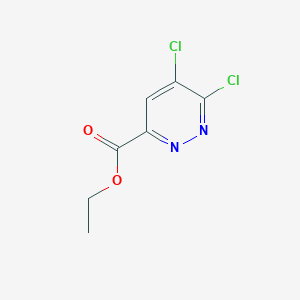
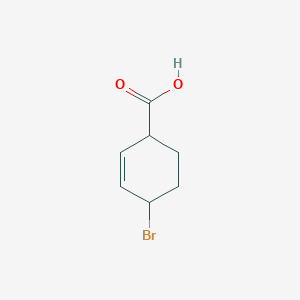
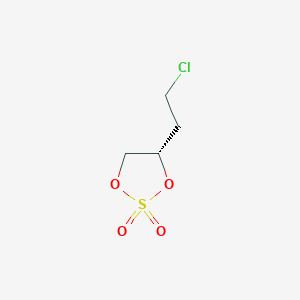
![6-Bromo-2-chloro-7-fluoro-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B13897937.png)
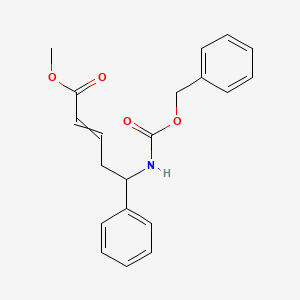
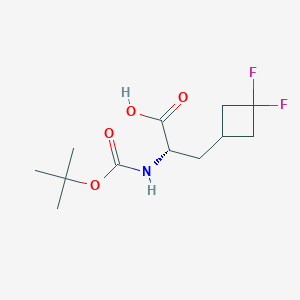
![tert-Butyl 5-fluoro-2,7-diazaspiro[3.5]nonane-7-carboxylate hydrochloride](/img/structure/B13897950.png)
![Tert-butyl 4-[4-(methylamino)pyrazol-1-yl]piperidine-1-carboxylate](/img/structure/B13897957.png)
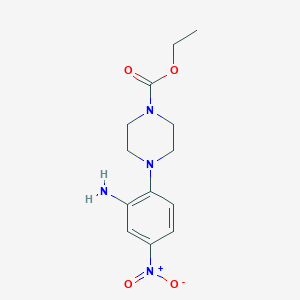
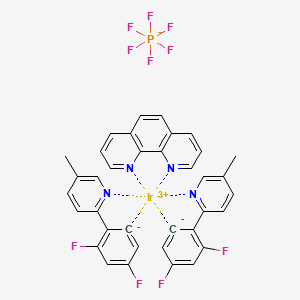
![3,5-Difluoro-4'-methyl-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B13897989.png)

